molecular formula C26H22N2O4 B577775 Benzyl 1,3-dibenzyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate CAS No. 1335053-75-2

Benzyl 1,3-dibenzyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B577775
CAS No.: 1335053-75-2
M. Wt: 426.472
InChI Key: XEKFLBQFLQCUBK-UHFFFAOYSA-N
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Description

Benzyl 1,3-dibenzyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound with a unique structure that includes a tetrahydropyrimidine ring substituted with benzyl groups. This compound is of interest in various fields of chemistry and pharmacology due to its potential biological activities and applications in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 1,3-dibenzyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves the condensation of benzyl-substituted urea derivatives with benzyl-substituted malonic acid derivatives under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, with the temperature maintained between 50-80°C to facilitate the formation of the tetrahydropyrimidine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Benzyl 1,3-dibenzyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl positions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure the desired product formation.

Major Products Formed

Scientific Research Applications

Benzyl 1,3-dibenzyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Benzyl 1,3-dibenzyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other tetrahydropyrimidine derivatives with different substituents, such as:

  • Benzyl 1,3-dibenzyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate analogs with different benzyl substitutions.
  • Other pyrimidine derivatives with similar core structures but different functional groups.

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities. Its structure allows for diverse chemical modifications, making it a versatile compound for various research and industrial applications.

Properties

IUPAC Name

benzyl 1,3-dibenzyl-2,4-dioxopyrimidine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22N2O4/c29-24-23(25(30)32-19-22-14-8-3-9-15-22)18-27(16-20-10-4-1-5-11-20)26(31)28(24)17-21-12-6-2-7-13-21/h1-15,18H,16-17,19H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEKFLBQFLQCUBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=C(C(=O)N(C2=O)CC3=CC=CC=C3)C(=O)OCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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